Dermal Accumulation Selectivity: DLGL Retains Active in Stratum Corneum vs. LG's Systemic Transit Profile
In a three-dimensional cultured human skin model (TESTSKIN LSE-high), sodium dilauramidoglutamide lysine (DLGL) demonstrated a fundamentally different penetration profile compared to the monomeric comparator sodium lauramidoglutamide (LG). DLGL increased skin accumulation of the hydrophilic model compound L-ascorbic acid 2-glucoside (AAG) to 21.78% of total applied dose, significantly higher (p < 0.05) than both the no-enhancer control (7.23%) and the LG-treated group (8.13%). Critically, LG drove the majority of AAG into the receptor compartment (21.00% of dose), whereas DLGL limited receptor transit to only 3.19% of dose [1][2]. This differential distribution indicates that DLGL selectively promotes dermal retention for localized therapy, while LG indiscriminately opens transdermal pathways suitable for systemic delivery but undesirable for cosmetic and topical pharmaceutical applications [3].
| Evidence Dimension | Skin accumulation and receptor penetration of AAG (hydrophilic model drug) |
|---|---|
| Target Compound Data | DLGL: 21.78% dose in skin; 3.19% dose in receptor |
| Comparator Or Baseline | Sodium lauramidoglutamide (LG): 8.13% dose in skin; 21.00% dose in receptor; Control (no enhancer): 7.23% dose in skin; 1.06% dose in receptor |
| Quantified Difference | DLGL achieves 2.68-fold higher skin accumulation vs. LG (21.78% vs. 8.13%); DLGL reduces receptor penetration by 6.58-fold vs. LG (3.19% vs. 21.00%) |
| Conditions | TESTSKIN LSE-high 3D cultured human skin model; AAG 2.0% aqueous solution; 24 h Franz diffusion cell |
Why This Matters
For formulators targeting dermal retention (cosmetic actives, topical drugs), DLGL offers a quantifiable selectivity advantage over LG, which instead drives systemic transit that may be undesirable for leave-on skin products.
- [1] Hikima T, et al. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium dilauramidoglutamide lysine. Int J Pharm. 2013;443(1-2):288-292. View Source
- [2] Hikima T, et al. Int J Pharm. 2013;443:288-292. Table 1: Amounts of AAG in skin and receptor compartment. View Source
- [3] LIVIVO Search Results. AAG amounts in receptor: 1.06% (control), 3.19% (+DLGL), 21.00% (+LG). View Source
